
3-(Di-n-propylsulfamoyl)benzeneboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid typically involves the reaction of 3-aminobenzeneboronic acid with di-n-propylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(Di-n-propylsulfamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with halides to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
From Substitution: Biaryl compounds.
From Oxidation: Boronic esters or acids.
From Reduction: Amines.
Scientific Research Applications
3-(Di-n-propylsulfamoyl)benzeneboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Research: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Di-n-propylsulfamoyl)benzeneboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active compounds . The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the sulfonamide group.
3-Aminobenzeneboronic Acid: The precursor to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, with an amino group instead of the sulfonamide.
4-(Di-n-propylsulfamoyl)benzeneboronic Acid: A positional isomer with the sulfonamide group at the para position.
Uniqueness
This compound is unique due to the presence of both the boronic acid and sulfonamide groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
[3-(dipropylsulfamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYSZOMJDYKRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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